BenchChemオンラインストアへようこそ!

2-[5-(2-Methoxyethoxy)-1H-benzimidazol-1-yl]-8-quinolinol

Medicinal Chemistry Synthetic Chemistry PDGFR Kinase Inhibition

2-[5-(2-Methoxyethoxy)-1H-benzimidazol-1-yl]-8-quinolinol (CAS 343788-55-6) is a benzimidazole-quinoline hybrid compound, primarily recognized as a crucial synthetic precursor to the potent PDGFRβ inhibitor CP-673451. Structurally, it features an 8-hydroxyquinolinol core linked to a 5-(2-methoxyethoxy)-1H-benzimidazole moiety, lacking the piperidin-4-amine side chain that confers kinase inhibitory activity to its more advanced analog.

Molecular Formula C19H17N3O3
Molecular Weight 335.4 g/mol
CAS No. 343788-55-6
Cat. No. B3261432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(2-Methoxyethoxy)-1H-benzimidazol-1-yl]-8-quinolinol
CAS343788-55-6
Molecular FormulaC19H17N3O3
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCOCCOC1=CC2=C(C=C1)N(C=N2)C3=NC4=C(C=CC=C4O)C=C3
InChIInChI=1S/C19H17N3O3/c1-24-9-10-25-14-6-7-16-15(11-14)20-12-22(16)18-8-5-13-3-2-4-17(23)19(13)21-18/h2-8,11-12,23H,9-10H2,1H3
InChIKeyBDHZYIRNAFDXLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-[5-(2-Methoxyethoxy)-1H-benzimidazol-1-yl]-8-quinolinol as a Critical Synthetic Intermediate


2-[5-(2-Methoxyethoxy)-1H-benzimidazol-1-yl]-8-quinolinol (CAS 343788-55-6) is a benzimidazole-quinoline hybrid compound, primarily recognized as a crucial synthetic precursor to the potent PDGFRβ inhibitor CP-673451 . Structurally, it features an 8-hydroxyquinolinol core linked to a 5-(2-methoxyethoxy)-1H-benzimidazole moiety, lacking the piperidin-4-amine side chain that confers kinase inhibitory activity to its more advanced analog [1]. This compound serves as a foundational building block for developing molecular imaging probes and exploring structure-activity relationships (SAR) within this pharmacophore class [2].

Sourcing 343788-55-6: Why Alternative Benzimidazole-Quinolines Cannot Replace This Specific Intermediate


Generic substitution is not feasible for this compound due to its specific role as a direct synthetic intermediate. The 8-hydroxyquinolinol functional group is the reactive handle for introducing the piperidine moiety required to produce the bioactive CP-673451 molecule [1]. Analogs with alternative substituents at the 5-position of the benzimidazole ring, such as the 3-methyloxetane derivative (CAS 816463-38-4), possess different steric and electronic properties, leading to divergent reactivity and biological outcomes if carried through a synthesis . Therefore, procurement of the precise 2-methoxyethoxy variant is non-negotiable for replicating published synthetic protocols for kinase inhibitors and their derived imaging probes [2].

Quantitative Evidence for the Differentiation of 2-[5-(2-Methoxyethoxy)-1H-benzimidazol-1-yl]-8-quinolinol (343788-55-6) from Comparators


Functional Role: Synthetic Intermediate vs. Active Pharmaceutical Ingredient (API)

This compound is a synthetic intermediate, not a direct inhibitor. The active compound CP-673451 (CAS 343787-29-1) is created by further functionalizing the 8-hydroxy position. CP-673451 potently inhibits PDGFRβ with an IC50 of 1 nM [1]. The intermediate itself (CAS 343788-55-6) lacks this biological activity, as it does not contain the essential piperidin-4-amine moiety required for ATP-binding pocket interactions [2]. A patent series explicitly defines this structure as a precursor for synthesizing therapeutically relevant amino-substituted benzoimidazole derivatives [3].

Medicinal Chemistry Synthetic Chemistry PDGFR Kinase Inhibition

Purity Specifications: Commercial Availability as a Research Chemical

Commercially available batches of the compound typically offer a purity of ≥95% [1]. This level is suitable for most research applications, but users should verify lot-specific data. In contrast, its downstream derivative CP-673451 is commonly supplied at a higher purity standard of ≥98% for biological assays . The predicted boiling point for the compound is 597.0±60.0 °C and density is 1.32±0.1 g/cm³ .

Chemical Sourcing Analytical Chemistry Reproducibility

Divergent Core Chemistry: Comparison with an Oxetane-Containing Analog

The compound 2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinolin-8-ol (CAS 816463-38-4) features a bulky oxetane ring in place of the methoxyethoxy chain. This results in a significantly higher molecular weight (361.4 g/mol vs 335.36 g/mol) and altered logP, impacting solubility and cell permeability . The oxetane derivative has been investigated as a standalone fluorescent probe, whereas CAS 343788-55-6 is documented primarily as a synthetic intermediate [1].

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Verified Application Scenarios for Procuring 2-[5-(2-Methoxyethoxy)-1H-benzimidazol-1-yl]-8-quinolinol (343788-55-6)


Precursor for Synthesizing the Clinical Candidate PDGFRβ Inhibitor CP-673451

The primary value of this compound is as a direct precursor for the synthesis of CP-673451. Researchers developing or studying this kinase inhibitor can use CAS 343788-55-6 to perform the final amination step, converting the 8-hydroxy group to a piperidin-4-amine, as described in foundational chemistry patents [1]. This enables the generation of in-house material for head-to-head comparative studies with commercially available APIs [2].

Development of Radiolabeled Molecular Imaging Probes for Oncology

This intermediate is used to create radiobrominated probes for positron emission tomography (PET) imaging of PDGFRβ-expressing tumors. By using CAS 343788-55-6 as a starting material, researchers have successfully introduced isotopic labels and reporter groups to study receptor overexpression in cancers like glioblastoma and pancreatic ductal adenocarcinoma [3]. The regiospecific chemistry at both the 8-hydroxy and benzimidazole 5-position allows for versatile and late-stage functionalization [3].

Exploration of Antimalarial Pharmacophores and Kinase Selectivity Profiles

Quinoline motifs, including the 8-hydroxyquinoline core, are known pharmacophores in antimalarial drug discovery and kinase inhibition . This compound can serve as a viable starting point for exploratory medicinal chemistry campaigns aimed at derivatizing the quinoline ring system to probe selectivity against targets like EGFR-TK or to develop novel antiproliferative agents, as suggested by patent family filings covering benzimidazole-quinoline hybrids .

Synthesis of Metal-Chelating Fluorescent Probes for Chemical Biology

Building on the known properties of analogous benzimidazole-quinolin-8-ol structures, this specific compound can be used to synthesize novel metal-chelating fluorochromes [4]. The 2-methoxyethoxy chain offers a synthetically accessible point for further substitution, allowing for the tuning of photophysical properties or the development of stimuli-responsive materials for live-cell imaging applications [5].

Quote Request

Request a Quote for 2-[5-(2-Methoxyethoxy)-1H-benzimidazol-1-yl]-8-quinolinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.